molecular formula C10H8N2O2S B1682049 Tyrphostin 47 CAS No. 118409-60-2

Tyrphostin 47

Cat. No.: B1682049
CAS No.: 118409-60-2
M. Wt: 220.25 g/mol
InChI Key: ZGHQGWOETPXKLY-XVNBXDOJSA-N
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Description

Tyrphostin 47, also known as 3,4-dihydroxy-α-cyanothiocinnamamide, is a member of the tyrphostin family, which are small molecular weight inhibitors of protein tyrosine kinases. These compounds were designed to inhibit the activity of epidermal growth factor receptor kinase, which plays a crucial role in cell signaling pathways. This compound has been extensively studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells .

Mechanism of Action

Target of Action

Tyrphostin 47, also known as Tyrphostin A47 or RG 50864, is primarily targeted towards the inhibition of epidermal growth factor (EGF) receptor kinase activity . It is designed to bind to the substrate subsite of the protein tyrosine kinase (PTK) domain . This makes it a part of a series of small molecular weight inhibitors specifically designed for this purpose .

Mode of Action

The interaction of this compound with its target leads to the inhibition of tyrosine phosphorylation in signal transduction pathways . This inhibition is crucial as tyrosine phosphorylation plays a significant role in various cellular processes, including cell growth and differentiation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the EGF receptor kinase pathway . By inhibiting this pathway, this compound can effectively block the induction of scavenger receptor activity, as mediated by various growth factors . This inhibition can lead to significant downstream effects, such as the suppression of cyclin B1 and the functional activity of the cyclin B1/p34cdc2 complex .

Pharmacokinetics

It is soluble in dmso (50 mg/ml), yielding a clear, orange solution, and also soluble in ethanol (40 mm) . This solubility suggests that this compound may have good bioavailability.

Result of Action

The action of this compound leads to several molecular and cellular effects. For instance, it has been shown to inhibit the growth of hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cells . This inhibition is achieved by causing a significant delay in the progression of MCF-7 cells through G1 and S phases of the cell cycle . Moreover, this compound reduces the level of cyclin B1, a component of the mitosis promoting factor (MPF), by 90% in the presence of 100 µM Tyrphostin .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water in the solution may accelerate hydrolysis . Furthermore, the compound should be stable for months in DMSO stored frozen . .

Biochemical Analysis

Biochemical Properties

Tyrphostin 47 interacts with various enzymes and proteins. It has been used to probe the role of tyrosine phosphorylation in NF-κB activation in human T-cell lines . It also blocks induction of scavenger receptor activity, mediated by various growth factors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of hormone-responsive MCF-7 and hormone-unresponsive MCF-7-5C cell lines . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds to the substrate subsite of the protein tyrosine kinase (PTK) domain, inhibiting the kinase activity of the EGF receptor . This leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been observed that this compound nonenzymatically decarboxylates [1-14C]-pyruvate . Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been observed to affect the transition from aerobic to anaerobic metabolic pathways in low oxygen environments, prompting the activation of the glycolytic pathway to maintain stemness .

Preparation Methods

The synthesis of Tyrphostin 47 involves several steps. The starting material is typically a benzylidenemalononitrile derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The key steps include:

Chemical Reactions Analysis

Tyrphostin 47 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction of this compound can lead to the formation of dihydroxy derivatives. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various electrophiles, leading to the formation of ether or ester derivatives. .

Scientific Research Applications

Tyrphostin 47 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study the inhibition of protein tyrosine kinases and to develop new inhibitors with improved efficacy.

    Biology: this compound is used to investigate the role of tyrosine phosphorylation in various cellular processes, including cell growth, differentiation, and apoptosis.

    Medicine: It has potential therapeutic applications in cancer treatment due to its ability to inhibit the proliferation of cancer cells and induce apoptosis. .

    Industry: This compound is used in the development of new drugs and therapeutic agents targeting protein tyrosine kinases.

Comparison with Similar Compounds

Tyrphostin 47 is part of a larger family of tyrphostins, which includes compounds such as Tyrphostin 1, Tyrphostin 23, and Tyrphostin AG 1478. These compounds share a common mechanism of action but differ in their chemical structures and specific targets. For example:

This compound is unique in its specific inhibition of epidermal growth factor receptor kinase and its ability to induce apoptosis in cancer cells, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-2-cyano-3-(3,4-dihydroxyphenyl)prop-2-enethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2S/c11-5-7(10(12)15)3-6-1-2-8(13)9(14)4-6/h1-4,13-14H,(H2,12,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHQGWOETPXKLY-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C(C#N)C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C(\C#N)/C(=S)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701018041
Record name Tyrphostin AG 213
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701018041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122520-86-9, 118409-60-2
Record name Tyrphostin AG 213
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122520-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tyrphostin 47
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118409602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tyrphostin AG 213
Source EPA DSSTox
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Record name Tyrphostin 47
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Synthesis routes and methods

Procedure details

To 0.83 g (6mmol) 3,4-dihydroxybenzaldehyde and 0.7 g (7 mmol) cyanothioacetamide in 30 ml ethanol was added 4 drops of piperidine. The mixture was refluxed for 1 hour, poured into ice water, filtered and dried, giving 0.54 g (41% yield) of an orange solid, m.p. 213° C. Calculated analysis for C10H8N2O2S: C=54.54, H=3.64, N=12.73; found: C=54.44, H=3.87, N=12.91.
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tyrphostin 47
Customer
Q & A

Q1: What is the primary mechanism of action of Tyrphostin 47?

A1: this compound acts by inhibiting tyrosine kinases. [, , , , , , , , , , , , , , , , , , , , , , , , ] It exhibits selectivity for certain tyrosine kinases, but the exact mechanisms of its selectivity are not fully understood.

Q2: How does this compound impact mast cell function?

A3: Studies suggest that this compound inhibits mast cell degranulation, a process central to allergic reactions. In an in vitro guinea pig model of allergic asthma, this compound significantly reduced antigen-induced bronchial contractions and the release of histamine and peptidoleukotrienes from lung tissue, suggesting that it acts by preventing mast cell degranulation. [, ]

Q3: Can this compound influence glucose transport?

A4: Research indicates that this compound interacts with the GLUT1 glucose transporter, specifically with the inward-facing conformation. [, ] Kinetic assays revealed it acts as a competitive inhibitor of equilibrium exchange and zero-trans exit transport, while being a noncompetitive inhibitor of net sugar entry into red blood cells. [] This suggests a potential role in regulating glucose transport, but further research is needed to fully elucidate this aspect.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H9NO2S, and its molecular weight is 255.3 g/mol. (Information obtained from chemical databases like PubChem and ChemSpider, not directly from the provided research papers.)

Q5: Is there any information available regarding the spectroscopic data of this compound?

A5: The provided research papers do not contain specific information on the spectroscopic data (NMR, IR, UV-Vis) of this compound. Such data would be found in chemistry journals or databases focused on chemical characterization.

Q6: How do structural modifications of this compound affect its activity?

A8: While the provided research doesn't delve into systematic SAR studies, it does highlight the importance of specific structural features for this compound's activity. For instance, the inactive analog Tyrphostin A1, differing in its substitution pattern, was unable to displace NPA (Naphthylphthalamic Acid) from its binding site on plasma membranes, unlike this compound. [] This underscores that even minor structural changes can significantly influence the compound's activity and target selectivity.

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